(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate

Stereochemistry Drug Synthesis HIV Protease Inhibitor

Procuring generic analogs risks incorrect stereochemistry, leading to inactive products. This single-enantiomer (2S,3R) Boc-protected amino alcohol is the validated starting material for Amprenavir and Darunavir synthesis, and the official reference standard for Darunavir Impurity 18 (RRT/RRF determination). - Enables selective downstream sulfonylation via orthogonal Boc protection. - Mandatory for chiral HPLC/SFC system suitability testing to control the inactive (2S,3S) diastereomer. - Supplied with full analytical documentation for regulatory submissions.

Molecular Formula C19H32N2O3
Molecular Weight 336.476
CAS No. 1263280-57-4
Cat. No. B593797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate
CAS1263280-57-4
Molecular FormulaC19H32N2O3
Molecular Weight336.476
Structural Identifiers
SMILESCC(C)CNCC(C(CC1=CC=CC=C1)OC(=O)NC(C)(C)C)O
InChIInChI=1S/C19H32N2O3/c1-14(2)12-20-13-16(22)17(11-15-9-7-6-8-10-15)24-18(23)21-19(3,4)5/h6-10,14,16-17,20,22H,11-13H2,1-5H3,(H,21,23)/t16-,17+/m1/s1
InChIKeySDSXPEQIXIHEEH-SJORKVTESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate (CAS 1263280-57-4): A Chiral Intermediate for HIV Protease Inhibitor Procurement


(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate, CAS 1263280-57-4, is a chiral, Boc-protected amino alcohol intermediate central to the synthesis of HIV-1 protease inhibitors. Its core (2S,3R)-amino alcohol scaffold is a critical pharmacophore found in approved drugs such as Amprenavir, Darunavir, and their analogs . The tert-butyloxycarbonyl (Boc) group serves as an orthogonal amine protecting group, enabling selective downstream functionalization, such as sulfonamide formation with the liberated secondary amine [1]. This specific stereochemistry is essential, as it directly corresponds to the bioactive conformation of the final therapeutic agents, making the compound a high-value starting material for drug development and production [2].

Why Generic Substitution Fails for (2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate: The Unforgiving Nature of Chirality and N-Protection


Substituting this compound with a generic analog is high-risk due to the confluence of absolute stereochemistry and specific N-protection. The exact (2S,3R) stereochemistry is a structural determinant for the biological activity of final HIV protease inhibitors; even the (2S,3S) diastereomer leads to inactive products and represents a critical impurity that must be controlled during synthesis [1]. Furthermore, the orthogonal lability of the Boc protecting group is a strategic choice. It can be selectively removed under acidic conditions (e.g., TFA) without affecting other base-labile or hydrogenolysis-sensitive protecting groups, unlike a Cbz group which requires different deprotection conditions and offers a different impurity profile, as detailed in the evidence below [2].

Quantitative Evidence Guide: (2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate vs. Diastereomers and N-Protected Analogs


Stereochemical Purity and Diastereomer Differentiation

The pharmacological activity of the HIV protease inhibitor scaffold is strictly dependent on the (2S,3R) configuration. The (2S,3S) diastereomer is an inactive impurity. This compound's procurement as the specifically resolved (2S,3R) enantiomer ensures it is a productive starting material. The (2S,3S) analog has a reported melting point of 88.5-89.5 °C [1], providing a quantifiable physical property that distinguishes it from the target (2S,3R) isomer, which is often an oil or low-melting solid. The synthetic routes for producing the (2S,3R)-isomer, as elaborated in patents, are designed to prevent epimerization and formation of the inactive (2S,3S) impurity [2].

Stereochemistry Drug Synthesis HIV Protease Inhibitor

Orthogonal N-Protecting Group Strategy: Boc vs. Cbz

The selection of the N-Boc protecting group over the N-Cbz group is a strategic decision for synthetic convergence. In the established synthesis of Amprenavir, the Boc group is selectively removed under acidolysis (e.g., TFA) after sulfonamide formation, liberating a primary amine for subsequent carbamate coupling [1]. The Cbz-protected analog, benzyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate (Darunavir Impurity 14), requires hydrogenolysis for deprotection, a step incompatible with other reducible functionalities . This orthogonal deprotection profile allows for a more efficient and higher-yielding sequence, avoiding side reactions [2].

Orthogonal Protection Synthetic Chemistry Deprotection

Defined Role as a Validated Pharmacopeial Impurity Standard

This compound is a fully characterized and validated reference standard for Darunavir Impurity 18, as confirmed by its use in analytical method development and quality control (QC) applications for Darunavir API . This designation means the compound's impurity profile, chromatographic behavior (e.g., relative retention time, RRT), and spectral data are critical for regulatory submissions (ANDA, DMF). This is a distinct and auditable role compared to its Cbz analog (Darunavir Impurity 14), which serves as a standard for a different, process-related impurity .

Pharmaceutical Analysis Reference Standard Darunavir Impurity

Best-Validated Research and Industrial Application Scenarios for (2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate


GMP Synthesis of Amprenavir and Darunavir APIs

The primary and most validated application is as a starting material for the commercial or late-stage clinical synthesis of HIV-1 protease inhibitors. The synthetic route to Amprenavir, as documented in the literature, explicitly uses this Boc-protected amino alcohol intermediate. Reaction with isobutyl amine opens an epoxide, and the resulting secondary amine is selectively sulfonylated. The Boc group's acid lability is then specifically exploited to reveal the primary amine for a final convergent coupling with an activated carbonate, establishing the complete API structure [1].

Analytical Research & Development (R&D) for Darunavir Impurity Profiling

Procurement is essential for analytical departments tasked with developing and validating HPLC or UPLC methods for Darunavir. This specific compound is the reference standard for Darunavir Impurity 18 . It is used to determine the relative retention time (RRT) and relative response factor (RRF) for this specific process-related impurity, separate from other impurities like the Cbz-analog (Impurity 14). Its use is mandatory for establishing system suitability and quantifying impurity levels in drug substance batches for regulatory submissions .

Method Development for Chiral Purity Determination

This single, enantiomerically pure (2S,3R) isomer is used as a reference marker in chiral HPLC or SFC methods designed to control for the presence of the inactive (2S,3S) diastereomer. During the synthesis of the API, any epimerization at the C-3 position is a critical quality attribute. By using this compound as the standard for the desired configuration, and the corresponding (2S,3S) isomer (with a melting point of 88.5-89.5 °C [2]) as the impurity marker, analytical chemists can develop robust limit tests for stereochemical purity [2].

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